molecular formula C17H22N2O3 B268063 2-[(1-{[(1-hydroxybutan-2-yl)amino]methyl}naphthalen-2-yl)oxy]acetamide

2-[(1-{[(1-hydroxybutan-2-yl)amino]methyl}naphthalen-2-yl)oxy]acetamide

Cat. No.: B268063
M. Wt: 302.37 g/mol
InChI Key: JVMIOBJQEFEBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-{[(1-hydroxybutan-2-yl)amino]methyl}naphthalen-2-yl)oxy]acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a naphthyl group, an amino alcohol, and an acetamide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[(1-hydroxybutan-2-yl)amino]methyl}naphthalen-2-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the naphthyl intermediate. The process includes:

    Naphthyl Intermediate Preparation: The naphthyl group is synthesized through a Friedel-Crafts acylation reaction, followed by reduction and functional group modifications.

    Amino Alcohol Formation: The amino alcohol is prepared by reacting an appropriate aldehyde with an amine, followed by reduction.

    Coupling Reaction: The final step involves coupling the naphthyl intermediate with the amino alcohol under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[(1-hydroxybutan-2-yl)amino]methyl}naphthalen-2-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The naphthyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted naphthyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[(1-{[(1-hydroxybutan-2-yl)amino]methyl}naphthalen-2-yl)oxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(1-{[(1-hydroxybutan-2-yl)amino]methyl}naphthalen-2-yl)oxy]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-({[1-(Hydroxymethyl)ethyl]amino}methyl)-2-naphthyl]oxy}acetamide
  • 2-{[1-({[1-(Hydroxymethyl)butyl]amino}methyl)-2-naphthyl]oxy}acetamide
  • 2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-1-naphthyl]oxy}acetamide

Uniqueness

2-[(1-{[(1-hydroxybutan-2-yl)amino]methyl}naphthalen-2-yl)oxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-[1-[(1-hydroxybutan-2-ylamino)methyl]naphthalen-2-yl]oxyacetamide

InChI

InChI=1S/C17H22N2O3/c1-2-13(10-20)19-9-15-14-6-4-3-5-12(14)7-8-16(15)22-11-17(18)21/h3-8,13,19-20H,2,9-11H2,1H3,(H2,18,21)

InChI Key

JVMIOBJQEFEBPJ-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=C(C=CC2=CC=CC=C21)OCC(=O)N

Canonical SMILES

CCC(CO)NCC1=C(C=CC2=CC=CC=C21)OCC(=O)N

Origin of Product

United States

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